



Application Notes and Protocols for Iodide/Phosphine-Mediated Photoredox Catalysis

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Compound of Interest						
Compound Name:	Diiodophosphanyl					
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Introduction

While the term "diiodophosphanyl" is not commonly found in the context of photoredox catalysis, the combination of iodide salts and phosphines, particularly triphenylphosphine (PPh₃), has emerged as a powerful and versatile catalytic system for a wide array of photoredox reactions.[1][2][3][4][5] This metal-free approach offers a cost-effective and more sustainable alternative to traditional precious metal-based photocatalysts.[2][5] The synergistic action of iodide and phosphine facilitates the generation of radical intermediates from various precursors under visible light irradiation, enabling a range of valuable organic transformations. [1][2][3][4][5] These reactions are often proposed to proceed through the formation of an electron donor-acceptor (EDA) complex involving the iodide, phosphine, and the substrate.[5]

This document provides an overview of the applications of iodide/phosphine-mediated photoredox catalysis, along with detailed protocols for representative transformations.

Applications

The iodide/phosphine catalytic system has been successfully applied to a variety of organic transformations, including:

 Decarboxylative Alkylation and Alkenylation: This method allows for the conversion of carboxylic acids (via their redox-active esters) into alkylated and alkenylated products.[2][4]



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- Cyclization Reactions: The generation of radical intermediates can be harnessed for the construction of various cyclic structures.[2][5]
- C-H Functionalization: This system can be employed for the direct functionalization of C-H bonds.[2][7]
- Reduction of Nitroarenes: The combination of NaI and PPh₃ has been shown to effectively reduce nitroarenes.[2]
- Generation of Phosphoranyl Radicals: While not directly involving a "diiodophosphanyl" species, photoredox catalysis provides a powerful method to generate phosphoranyl radicals from phosphine radical cations and oxygen-centered nucleophiles, enabling the activation of strong C-O bonds.[8][9][10]

The following sections provide detailed protocols and data for some of these key applications.

Experimental Protocols and Data Protocol 1: Decarboxylative Alkylation of Silyl Enol Ethers

This protocol describes the photocatalytic decarboxylative alkylation of silyl enol ethers with redox-active esters using a Nal/PPh₃ catalyst system, a transition metal-free process.[6]

Table 1: Reaction Conditions and Yields for Decarboxylative Alkylation



Entry	Redox-Active Ester	Silyl Enol Ether	Product	Yield (%)
1	N- (acyloxy)phthali mide from Cyclohexanecarb oxylic Acid	1- (Trimethylsilyloxy)styrene	2-Cyclohexyl-1- phenylethan-1- one	85
2	N- (acyloxy)phthali mide from 1- Adamantanecarb oxylic Acid	1- (Trimethylsilyloxy)styrene	2-(1- Adamantyl)-1- phenylethan-1- one	92
3	N- (acyloxy)phthali mide from Pivalic Acid	1- (Trimethylsilyloxy)styrene	3,3-Dimethyl-1- phenylbutan-1- one	78

Experimental Procedure:

- To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-(acyloxy)phthalimide (0.2 mmol, 1.0 equiv), silyl enol ether (0.4 mmol, 2.0 equiv), NaI (0.3 mmol, 1.5 equiv), and PPh₃ (0.2 mmol, 1.0 equiv).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous and degassed solvent (e.g., acetone or acetonitrile, 2.0 mL).
- Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (440 nm).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.



Protocol 2: Generation of Phosphoranyl Radicals for Deoxygenation of Benzylic Alcohols

This protocol details a method for the deoxygenation of benzylic alcohols through the generation of phosphoranyl radicals via photoredox catalysis.[8]

Table 2: Substrate Scope for Deoxygenation of Benzylic Alcohols

Entry	Substrate	Phosphine	Product	Yield (%)
1	1-Phenylethan-1- ol	PPh₃	Ethylbenzene	85
2	Diphenylmethan ol	PPh₃	Diphenylmethan e	95
3	1-(Naphthalen-2- yl)ethan-1-ol	P(p-anis)₃	2- Ethylnaphthalene	76

Experimental Procedure:

- In a glovebox, to a 4 mL vial, add the photocatalyst (e.g., fac-[lr(ppy)₃]) (0.005 mmol, 2.5 mol%), phosphine (0.3 mmol, 1.5 equiv), and the benzylic alcohol (0.2 mmol, 1.0 equiv).
- Add a magnetic stir bar and dissolve the solids in anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL).
- Add a hydrogen atom source (e.g., 2,4,6-trimethylbenzenethiol, 0.3 mmol, 1.5 equiv) and a base (e.g., 2,4,6-collidine, 0.4 mmol, 2.0 equiv).
- Seal the vial and remove it from the glovebox.
- Place the vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) with cooling.
- After the reaction is complete (monitored by GC-MS or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.

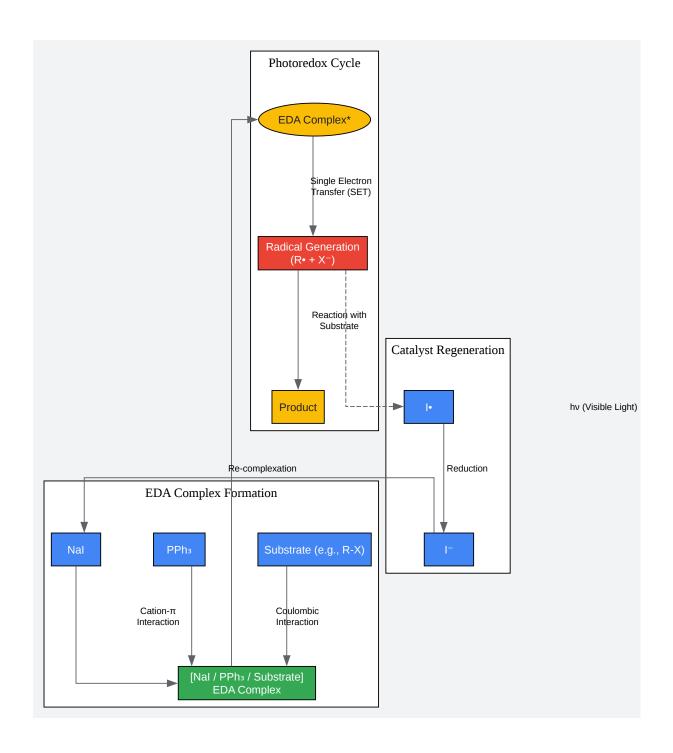


- Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Visualizations

Proposed Catalytic Cycle for Iodide/Phosphine-Mediated Photoredox Reactions



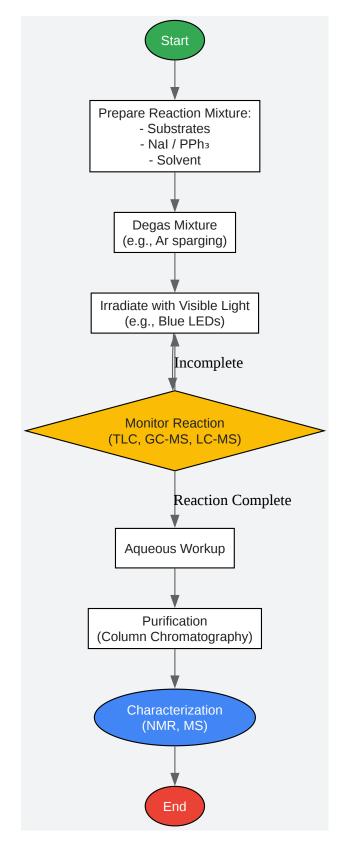


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Caption: Proposed mechanism for NaI/PPh3 mediated photoredox catalysis.



Experimental Workflow for a Typical Photoredox Reaction





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Caption: General experimental workflow for photoredox catalysis.

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